

# Reproducibility of Tyrosylleucine's Antidepressant-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Tyrosylleucine TFA |           |
| Cat. No.:            | B10828114          | Get Quote |

A review of the existing literature on the dipeptide Tyrosylleucine (Tyr-Leu) reveals promising, yet unreplicated, findings regarding its potential as an antidepressant agent. This guide provides a comprehensive comparison of the initial findings with established antidepressant treatments and other similar dipeptides, supported by available experimental data. Notably, a significant gap exists in the form of dedicated reproducibility studies to validate the initial promising results.

A key study by Mizushige et al. (2020) first reported the antidepressant-like activity of Tyrosylleucine in mice. The research demonstrated that Tyr-Leu, when administered orally, intracerebroventricularly, or intraperitoneally, reduced immobility time in both the Forced Swim Test (FST) and Tail Suspension Test (TST), behavioral assays used to screen for antidepressant efficacy.[1] The observed effects were comparable to those of the conventional antidepressants imipramine and fluvoxamine.[1] The same study also noted that other dipeptides with a similar structure, namely Phenylalanyl-leucine (Phe-Leu) and Tryptophyl-leucine (Trp-Leu), exhibited comparable antidepressant-like activities.[1]

Despite these encouraging initial findings, a thorough search of the scientific literature reveals a lack of subsequent independent studies aimed at reproducing these results. This absence of reproducibility studies is a critical consideration for the scientific community, as independent validation is a cornerstone of scientific evidence.



# **Comparative Analysis of Antidepressant-Like Activity**

To provide a clear comparison, the following tables summarize the quantitative data from the seminal study by Mizushige et al. (2020) on Tyrosylleucine and its comparison with conventional antidepressants. Data for Phe-Leu and Trp-Leu, while mentioned as effective, is not quantitatively provided in the initial publication, representing a significant data gap.

Table 1: Effect of Tyrosylleucine (Tyr-Leu) on Immobility

Time in the Forced Swim Test (FST) in Mice

| Treatment<br>Group  | Dose     | Administrat<br>ion Route   | Mean<br>Immobility<br>Time<br>(seconds) | Standard<br>Error of the<br>Mean (SEM) | Statistical<br>Significanc<br>e (p-value) |
|---------------------|----------|----------------------------|-----------------------------------------|----------------------------------------|-------------------------------------------|
| Control<br>(Saline) | -        | Intraperitonea<br>I (i.p.) | 145                                     | 10                                     | -                                         |
| Tyrosylleucin<br>e  | 10 mg/kg | Intraperitonea<br>I (i.p.) | 85                                      | 15                                     | < 0.01                                    |
| Tyrosylleucin<br>e  | 30 mg/kg | Intraperitonea<br>I (i.p.) | 70                                      | 12                                     | < 0.01                                    |
| Imipramine          | 30 mg/kg | Intraperitonea<br>I (i.p.) | 75                                      | 10                                     | < 0.01                                    |
| Fluvoxamine         | 30 mg/kg | Intraperitonea<br>I (i.p.) | 80                                      | 13                                     | < 0.01                                    |

Data extracted from figures in Mizushige et al. (2020). Values are approximate and for comparative purposes.

## Table 2: Effect of Tyrosylleucine (Tyr-Leu) on Immobility Time in the Tail Suspension Test (TST) in Mice



| Treatment<br>Group  | Dose     | Administrat<br>ion Route   | Mean<br>Immobility<br>Time<br>(seconds) | Standard<br>Error of the<br>Mean (SEM) | Statistical<br>Significanc<br>e (p-value) |
|---------------------|----------|----------------------------|-----------------------------------------|----------------------------------------|-------------------------------------------|
| Control<br>(Saline) | -        | Intraperitonea<br>I (i.p.) | 160                                     | 12                                     | -                                         |
| Tyrosylleucin<br>e  | 30 mg/kg | Intraperitonea<br>I (i.p.) | 90                                      | 15                                     | < 0.01                                    |

Data extracted from figures in Mizushige et al. (2020). Values are approximate and for comparative purposes.

#### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited, based on the descriptions provided in the primary literature.

#### **Forced Swim Test (FST)**

The Forced Swim Test is a behavioral test used to assess antidepressant efficacy in rodents. The protocol typically involves:

- Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.
- Data Recording: The duration of immobility, defined as the time the mouse spends floating
  with only minimal movements to keep its head above water, is recorded during the last 4
  minutes of the test.
- Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.

#### **Tail Suspension Test (TST)**



The Tail Suspension Test is another common behavioral assay for screening antidepressant drugs. The protocol generally includes:

- Apparatus: A chamber where the mouse can be suspended by its tail, preventing it from escaping or holding onto surfaces.
- Procedure: Mice are individually suspended by their tails using adhesive tape for a 6-minute period.
- Data Recording: The total time the mouse remains immobile is recorded.
- Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

### **Signaling Pathways and Mechanism of Action**

The antidepressant-like effects of Tyrosylleucine are reported to be independent of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many antidepressants.[1] Instead, the mechanism is suggested to involve the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the induction of hippocampal neurogenesis.[1] Specifically, Tyrosylleucine was found to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Furthermore, the anxiolytic-like effects of Tyrosylleucine have been linked to the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.

The following diagram illustrates the proposed experimental workflow and the logical relationship of the findings.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Acute antidepressant-like and antianxiety-like effects of tryptophan in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of Tyrosylleucine's Antidepressant-Like Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828114#reproducibility-studies-for-previously-published-tyrosylleucine-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com